Product packaging for Cimoxatone(Cat. No.:CAS No. 73815-11-9)

Cimoxatone

Cat. No.: B1669037
CAS No.: 73815-11-9
M. Wt: 338.4 g/mol
InChI Key: MVVJINIUPYKZHR-UHFFFAOYSA-N
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Description

Cimoxatone (MD 780515) is a reversible, selective inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Structurally, it belongs to the 3-alkyloxazolidin-2-one class, with the chemical formula C₁₉H₁₈N₂O₄ and substitutions at R₁ (NHCH₃) and R₂ (3-Cl-C₆H₄CH₂) (). It is orally active and exhibits dose-dependent pharmacokinetics, with an absorption half-life of ~0.5 hours and an elimination half-life of ~12 hours in humans. Its primary metabolite, MD 770222, retains MAO-A inhibitory activity but with reduced potency and a longer plasma elimination half-life (~36 hours) .

This compound’s clinical efficacy as an antidepressant was demonstrated in a 28-day trial (0.32–0.78 mg/kg/day), showing significant reduction in depressive symptoms without altering plasma prolactin levels . Its reversible inhibition mechanism avoids the "cheese effect" (hypertensive crisis from dietary tyramine), a critical advantage over older, irreversible MAO inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N2O4 B1669037 Cimoxatone CAS No. 73815-11-9

Properties

IUPAC Name

3-[[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-13-18-11-21(19(22)25-18)16-5-7-17(8-6-16)24-12-15-4-2-3-14(9-15)10-20/h2-9,18H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVJINIUPYKZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868273
Record name alpha-(p-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)-m-tolunitrile
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Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73815-11-9
Record name Cimoxatone
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Record name Cimoxatone [INN]
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Record name alpha-(p-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)-m-tolunitrile
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Record name Cimoxatone
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Record name CIMOXATONE
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Preparation Methods

Cyclization of Amino Alcohols with Ethyl Carbonate

Amino alcohols serve as precursors for oxazolidinones. In this compound’s case, 1-chloro-2-hydroxy-3-methoxypropane reacts with p-benzyloxyaniline in ethanol to yield an intermediate amino alcohol. Cyclization with ethyl carbonate in toluene, catalyzed by sodium methoxide, forms the oxazolidinone ring. Subsequent debenzylation via hydrogenolysis produces a phenolic intermediate.

Key Reaction Conditions

Step Reagents/Conditions Yield
Condensation Ethanol, reflux 75–80%
Cyclization Ethyl carbonate, NaOMe, toluene 65–70%
Debenzylation H₂/Pd-C, ethanol >90%

Alternative Route via Glycidol Intermediate

A shorter pathway involves glycidol (2,3-epoxy-1-propanol) and m-cyanobenzyloxyaniline. Glycidol undergoes nucleophilic ring-opening with the aniline derivative in ethanol under reflux, forming a hydroxymethyl intermediate. Cyclization with ethyl carbonate yields 5-hydroxymethyl-2-oxazolidinone, which is methylated using methyl iodide under phase-transfer catalysis.

Advantages :

  • Eliminates debenzylation steps.
  • Higher overall yield (78–82%) due to reduced side reactions.

Functionalization of the Oxazolidinone Core

Alkylation with m-Cyanobenzyl Bromide

The phenolic oxazolidinone intermediate undergoes O-alkylation with m-cyanobenzyl bromide. This step introduces the benzonitrile moiety critical for MAO-A binding.

Optimization Insights

  • Solvent : Dimethylformamide (DMF) enhances nucleophilicity of the phenoxide ion.
  • Base : Potassium carbonate minimizes hydrolysis of the cyanobenzyl group.
  • Yield : 85–90% under optimized conditions.

Alternative Synthetic Pathways

Direct Condensation of m-Cyanobenzyloxyaniline

This route bypasses multiple intermediates. p-Nitrophenol is alkylated with m-cyanobenzyl bromide in the presence of potassium iodide, followed by nitro-group reduction using iron and ammonium chloride. The resulting m-cyanobenzyloxyaniline reacts with 1-chloro-2-hydroxy-3-methoxypropane, and cyclization with ethyl carbonate directly yields this compound.

Comparison of Routes

Parameter Route 1 (Glycidol) Route 2 (Direct Condensation)
Steps 4 3
Overall Yield 78% 72%
Purification Complexity Moderate High (due to nitro reduction byproducts)

Stereochemical Considerations

This compound’s MAO-A selectivity depends on its stereochemistry. Asymmetric synthesis methods, such as Lewis acid-catalyzed cyanosilylation of α-dibenzylamino aldehydes, have been explored to access enantiopure intermediates. Zinc iodide outperforms magnesium chloride in stereoselectivity (90% ee vs. 75% ee).

Example Reaction
$$
\text{α-Dibenzylamino aldehyde} + \text{Me}3\text{SiCN} \xrightarrow{\text{ZnI}2} \text{Cyanohydrin intermediate} \xrightarrow{\text{Cyclization}} \text{Oxazolidinone}
$$

Industrial-Scale Challenges

Process Mass Intensity (PMI) Reduction

Phase-transfer catalysis in methylation steps reduces solvent use by 40%.

Analytical Characterization

Critical Quality Attributes

  • Purity : >98% (HPLC, UV detection at 254 nm).
  • Chirality : Chiral HPLC confirms enantiopurity (Chiralpak AD-H column).

Chemical Reactions Analysis

Cimoxatone undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Characteristics

Cimoxatone exhibits a unique mechanism of action compared to traditional monoamine oxidase inhibitors (MAOIs). It selectively inhibits MAO-A, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This action is crucial for its antidepressant effects, making it a candidate for treating mood disorders.

Key Pharmacokinetic Data

  • Dosage : Effective doses range from 0.32 to 0.78 mg/kg/day over a treatment period of 28 days .
  • Plasma Concentration : Peak plasma concentrations are reached within 3 to 4 days of therapy initiation .
  • Elimination : The plasma elimination of this compound and its active metabolite is nearly complete within four days after the last dose .

Clinical Applications and Case Studies

This compound has been evaluated in several clinical studies focusing on its efficacy in treating depression and other mood disorders.

Antidepressant Efficacy

A pivotal study involving ten patients diagnosed with depression demonstrated that this compound effectively alleviated depressive symptoms while being well-tolerated at the administered doses . The study highlighted the drug's ability to enhance mood without significant side effects, contrasting with traditional MAOIs that often induce dietary restrictions due to hypertensive crises.

Interaction with Tyramine

Research has shown that this compound alters the metabolism of tyramine, a naturally occurring compound in certain foods that can provoke hypertensive reactions when consumed in large amounts by patients on MAOIs. In a controlled study, patients exhibited increased sensitivity to tyramine when pre-treated with this compound, indicating a need for dietary caution but also suggesting its potential for safer use compared to irreversible MAOIs .

Potential Therapeutic Implications

This compound's reversible inhibition of MAO-A opens avenues for exploring its use beyond depression:

  • Anxiety Disorders : Given its serotonergic effects, there is potential for this compound in treating anxiety disorders, although more research is needed .
  • Parkinson's Disease : The modulation of dopamine levels through MAO-A inhibition may offer therapeutic benefits in Parkinson's disease management .

Comparative Analysis with Other MAO Inhibitors

FeatureThis compoundTraditional MAOIs (e.g., Phenelzine)
TypeReversible MAO-A InhibitorIrreversible Non-selective MAOIs
Dietary RestrictionsLimitedStrict dietary restrictions required
Side EffectsGenerally well-toleratedCommon side effects include hypertensive crises
Onset of ActionModerateVariable
Clinical ApplicationsDepression, anxietyDepression, anxiety, panic disorders

Mechanism of Action

Cimoxatone exerts its effects by selectively and reversibly inhibiting monoamine oxidase A. This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant effects . The molecular targets of this compound include the active site of monoamine oxidase A, where it binds and prevents the enzyme from catalyzing the breakdown of neurotransmitters .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cimoxatone is part of a broader class of oxazolidin-2-one derivatives with MAO inhibitory activity. Key structural and functional comparisons with Toloxatone, Almoxatone (MD 780236), and Befloxatone are outlined below:

Table 1: Comparative Analysis of this compound and Analogous MAO Inhibitors

Compound Structure & Substitutions MAO Selectivity Potency (Ki/IC₅₀) Key Pharmacokinetics Clinical Applications
This compound R₁=NHCH₃; R₂=(3-Cl)-C₆H₄CH₂ (C₁₉H₁₈N₂O₄) MAO-A > MAO-B MAO-A Ki: 0.8 nM t₁/₂: 12 h; Metabolite: MD 770222 Depression
Toloxatone R₁=OH; R₂=CH₃ (C₁₂H₁₅NO₃) MAO-A MAO-A IC₅₀: 20 nM t₁/₂: 2–3 h; Rapid hepatic metabolism Depression (less commonly used)
Almoxatone R₁=OCH₃; R₂=(3-CN)-C₆H₄CH₂ (C₁₈H₁₉ClN₂O₃) MAO-B MAO-B Ki: 15 nM t₁/₂: ~8 h; Limited CNS penetration Parkinson’s disease
Befloxatone Fluorinated substituents (C₁₅H₁₈F₃NO₅) MAO-A MAO-A IC₅₀: 5 nM t₁/₂: 10–14 h; High oral bioavailability Depression (investigational)

Structural and Functional Insights

Selectivity and Potency: this compound’s 3-chlorophenyl group enhances MAO-A selectivity (Ki = 0.8 nM) over MAO-B (Ki = 500 nM) (). In contrast, Almoxatone’s 3-cyano substitution shifts selectivity toward MAO-B, making it suitable for Parkinson’s disease (). Befloxatone, with a trifluorohydroxybutoxy group, exhibits higher MAO-A potency (IC₅₀ = 5 nM) but remains investigational .

Pharmacokinetics: this compound’s 12-hour half-life allows once-daily dosing, whereas Toloxatone’s shorter half-life (2–3 hours) necessitates multiple doses .

Metabolism :

  • This compound is metabolized to MD 770222 , which contributes to prolonged MAO-A inhibition (~36-hour half-life) . Toloxatone lacks active metabolites, resulting in shorter therapeutic duration.

Clinical Utility :

  • This compound and Befloxatone target depression via MAO-A inhibition, while Almoxatone’s MAO-B selectivity aligns with Parkinson’s disease therapy to enhance dopamine levels .

Key Research Findings

  • Bioavailability : this compound’s tablet formulation shows superior systemic availability (AUC = 1,200 ng·h/mL) compared to aqueous suspensions due to reduced particle agglomeration .
  • Neurotransmitter Modulation: Oral this compound (20 mg/kg in rats) enhances serotonin’s anorectic effects and increases brain norepinephrine/dopamine levels, supporting its antidepressant profile .
  • Reversibility : Unlike irreversible MAO inhibitors (e.g., phenelzine), this compound’s inhibition is fully reversible , allowing safer co-administration with tyramine-containing foods .

Biological Activity

Cimoxatone, a reversible inhibitor of monoamine oxidase type A (MAO-A), has garnered significant attention in pharmacological research due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound selectively inhibits MAO-A, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is crucial for its antidepressant effects and impacts various physiological processes.

Key Features:

  • Reversible Inhibition : Unlike irreversible MAO inhibitors, this compound binds reversibly to MAO-A, allowing for more controlled modulation of neurotransmitter levels.
  • Selectivity : It is selectively active against MAO-A, minimizing side effects associated with broader inhibition of monoamine oxidases.

Pharmacological Profile

This compound exhibits a range of biological activities that extend beyond its antidepressant effects. Below is a summary of its pharmacological profile:

Activity Description
Antidepressant Effects Demonstrated efficacy in reducing depressive symptoms in clinical studies.
Pressor Response Modulation Increases sensitivity to tyramine; significant pressor response observed post-treatment .
Neurotransmitter Modulation Enhances levels of serotonin and norepinephrine, contributing to mood elevation .
Impact on Prolactin Levels Slight reduction in circulating prolactin levels noted in studies .

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of this compound. Here are some notable findings:

  • Tyramine Sensitivity Study :
    • A study assessed the pressor activity of oral tyramine after administration of this compound. Results indicated that the pressor effect was significantly enhanced post-treatment, suggesting increased sensitivity to tyramine due to decreased presystemic clearance and heightened sensitivity to circulating tyramine .
  • Animal Model Research :
    • In various animal models predictive of antidepressant activity, this compound demonstrated effects comparable to traditional antidepressants like imipramine and amitriptyline. It effectively reduced immobility scores in behavioral despair tests .
  • Clinical Trials :
    • Clinical trials have shown that patients receiving this compound experienced significant improvements in depressive symptoms compared to placebo groups. The drug's rapid onset of action and favorable side effect profile make it a candidate for further exploration in depression treatment .

Q & A

Q. How can researchers enhance reproducibility when studying this compound’s enzyme kinetics?

  • Methodological Answer : Publish raw datasets (e.g., absorbance/time curves) in supplementary materials. Use open-source tools like GraphPad Prism for curve fitting. Replicate key findings in independent labs with blinded analysts. Document assay conditions in detail (e.g., buffer composition, enzyme lot numbers) .

Q. What steps mitigate bias in studies comparing this compound to other MAO inhibitors?

  • Methodological Answer : Randomize treatment groups and use double-blinding for in vivo studies. Pre-register protocols on platforms like OSF to reduce selective reporting. Conduct power analysis to ensure adequate sample sizes. Disclose funding sources and potential conflicts of interest .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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